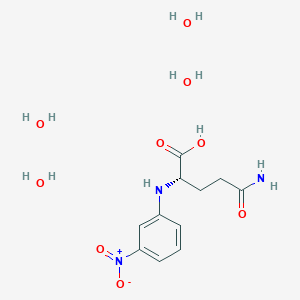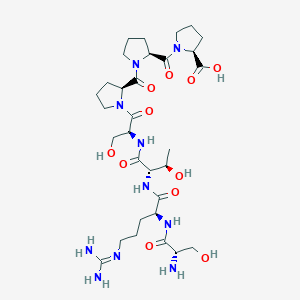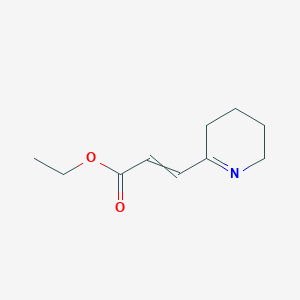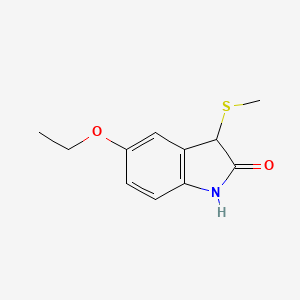![molecular formula C14H12F3NOS B15161642 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine CAS No. 832133-25-2](/img/structure/B15161642.png)
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine is a compound that features a trifluoromethyl group, a methoxy group, and a phenylethyl group attached to a pyridine ring through a sulfanyl linkage. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoro-1-methoxy-1-phenylethanol and 2-mercaptopyridine.
Formation of Intermediate: The intermediate compound is formed by reacting 2,2,2-trifluoro-1-methoxy-1-phenylethanol with a suitable activating agent such as thionyl chloride to form the corresponding chloro derivative.
Final Coupling: The chloro derivative is then reacted with 2-mercaptopyridine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the trifluoromethyl group or the pyridine ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified trifluoromethyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-methoxyethanol
- 2,2,2-Trifluoroacetophenone
- 2,2,2-Trifluoroethylamine
Uniqueness
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine is unique due to the combination of its trifluoromethyl, methoxy, and phenylethyl groups attached to a pyridine ring through a sulfanyl linkage. This unique structure imparts distinct chemical properties, such as increased lipophilicity and potential for covalent bonding with proteins, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
832133-25-2 |
|---|---|
Molecular Formula |
C14H12F3NOS |
Molecular Weight |
299.31 g/mol |
IUPAC Name |
2-(2,2,2-trifluoro-1-methoxy-1-phenylethyl)sulfanylpyridine |
InChI |
InChI=1S/C14H12F3NOS/c1-19-13(14(15,16)17,11-7-3-2-4-8-11)20-12-9-5-6-10-18-12/h2-10H,1H3 |
InChI Key |
ADKFNAJZFRRWEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(F)(F)F)SC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)


![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)




